1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione
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Overview
Description
1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is notable for its unique structure, which includes an anthraquinone moiety fused with an imidazole ring. The presence of both anthraquinone and imidazole functionalities makes it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione typically involves multi-step organic reactions. One common method involves the cyclization of anthraquinone derivatives with appropriate amines under controlled conditions. For instance, the reaction of 1-aminoanthraquinone with ethyl isocyanate can yield the desired imidazole derivative through a series of cyclization and dehydration steps .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of catalysts to enhance reaction rates and yields. Nickel-catalyzed cyclization reactions have been reported to be effective for the synthesis of various imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and anthraquinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of dyes, pigments, and sensors.
Mechanism of Action
The mechanism of action of 1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione involves its interaction with specific molecular targets and pathways. The anthraquinone moiety can intercalate with DNA, disrupting its function and leading to cell death. The imidazole ring can interact with various enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-1H-imidazole-4,5-dicarboxylic acid: Another imidazole derivative with different functional groups.
1-methyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione is unique due to its specific combination of anthraquinone and imidazole functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-ethyl-3H-naphtho[3,2-e]benzimidazole-2,6,11-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-2-19-14-12(18-17(19)22)8-7-11-13(14)16(21)10-6-4-3-5-9(10)15(11)20/h3-8H,2H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWXONRBXDAKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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